molecular formula C6H8O3 B11760781 (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one

(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one

Cat. No.: B11760781
M. Wt: 128.13 g/mol
InChI Key: PYBIZFZOOGMUMG-YFKPBYRVSA-N
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Description

(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one is a chemical compound with a unique structure that includes a five-membered oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one can be achieved through several methods. One common approach involves the reaction of (5S)-hydroxymethyl-5H-furan-2-one with specific reagents to introduce the methylidene group . The reaction conditions typically require a controlled environment with specific temperatures and catalysts to ensure high yield and enantiomeric selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one is unique due to its specific structural features, such as the presence of both hydroxymethyl and methylidene groups on the oxolane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one

InChI

InChI=1S/C6H8O3/c1-4-2-5(3-7)9-6(4)8/h5,7H,1-3H2/t5-/m0/s1

InChI Key

PYBIZFZOOGMUMG-YFKPBYRVSA-N

Isomeric SMILES

C=C1C[C@H](OC1=O)CO

Canonical SMILES

C=C1CC(OC1=O)CO

Origin of Product

United States

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